

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of Aurofusarin and Its Derivatives

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Compound of Interest

Compound Name: Aurofusarin

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the fungal polyketide **aurofusarin** and its key derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to facilitate the identification, characterization, and further investigation of these biologically active compounds.

Aurofusarin, a dimeric naphthoquinone produced by various *Fusarium* species, and its precursors have garnered significant interest due to their diverse biological activities. A thorough understanding of their spectroscopic properties is paramount for accurate identification, purity assessment, and the development of analytical methods. This guide offers a side-by-side comparison of their UV-Vis, NMR, and mass spectrometry data, supported by detailed experimental methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for **aurofusarin** and its primary derivatives, offering a clear and concise comparison of their molecular characteristics.

Table 1: UV-Visible Absorption Maxima (λ_{max})

Compound	λ_{max} (nm)	Solvent
Aurofusarin	244, 268, 381[1]	Methanol
Rubrofusarin	224, 253, 278, 328, 410	Acetonitrile:Water
Nor-rubrofusarin	224, 253, 278, 328, 410	Acetonitrile:Water
Fuscofusarin	Not explicitly found	-

Table 2: ^1H NMR Chemical Shifts (δ) in CDCl_3

Proton	Aurofusarin (δ ppm)	Rubrofusarin (δ ppm)	Nor-rubrofusarin (δ ppm)
-CH ₃	2.45 (s)	2.38 (s)	Data not available
H-3	6.25 (s)	6.04 (s)	Data not available
H-7	6.75 (s)	6.47 (d)	Data not available
H-9	-	6.70 (d)	Data not available
H-10	6.90 (s)	-	Data not available
-OCH ₃	3.95 (s)	3.92 (s)	Data not available
-OH	15.20 (s)	14.91 (s)	Data not available

s = singlet, d = doublet

Table 3: ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Carbon	Aurofusarin (δ ppm)	Rubrofusarin (δ ppm)	Nor-rubrofusarin (δ ppm)
-CH ₃	20.7	20.5	Data not available
-OCH ₃	56.5	56.2	Data not available
C-2	165.0	165.2	Data not available
C-3	102.0	107.5	Data not available
C-4	182.0	185.0	Data not available
C-4a	108.0	108.2	Data not available
C-5	162.0	162.3	Data not available
C-6	100.0	97.9	Data not available
C-7	140.0	140.1	Data not available
C-8	160.0	160.9	Data not available
C-8a	105.0	105.2	Data not available
C-9	-	100.8	Data not available
C-10	101.0	-	Data not available
C-10a	150.0	150.2	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	[M+H] ⁺ (m/z)	Key Fragments (m/z)
Aurofusarin	C ₃₀ H ₁₈ O ₁₂	571.09[1]	553, 525, 285
Rubrofusarin	C ₁₅ H ₁₂ O ₅	273.08[1]	245, 217
Nor-rubrofusarin	C ₁₄ H ₁₀ O ₅	259.06	Data not available
Fuscofusarin	C ₃₀ H ₂₀ O ₁₂	557.11[1]	Data not available
Aurofusarin + O	C ₃₀ H ₁₈ O ₁₃	587.08[1]	Data not available
Aurofusarin + 2O	C ₃₀ H ₁₈ O ₁₄	603.08[1]	Data not available
Aurofusarin + H ₂ O	C ₃₀ H ₂₀ O ₁₃	589.10[1]	Data not available
Dehydro-aurofusarin	C ₃₀ H ₁₆ O ₁₂	569.07	Data not available

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of **aurofusarin** and its derivatives.

UV-Visible Spectroscopy

UV-Vis spectra are typically recorded on a spectrophotometer in a quartz cuvette with a 1 cm path length.[2] Samples are dissolved in a suitable solvent, such as methanol or an acetonitrile/water mixture, to a concentration that provides an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).[2] The instrument is first blanked with the solvent used to dissolve the sample. The spectrum is then recorded over a wavelength range of 200-800 nm to determine the absorption maxima (λ_{max}).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15-20 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger

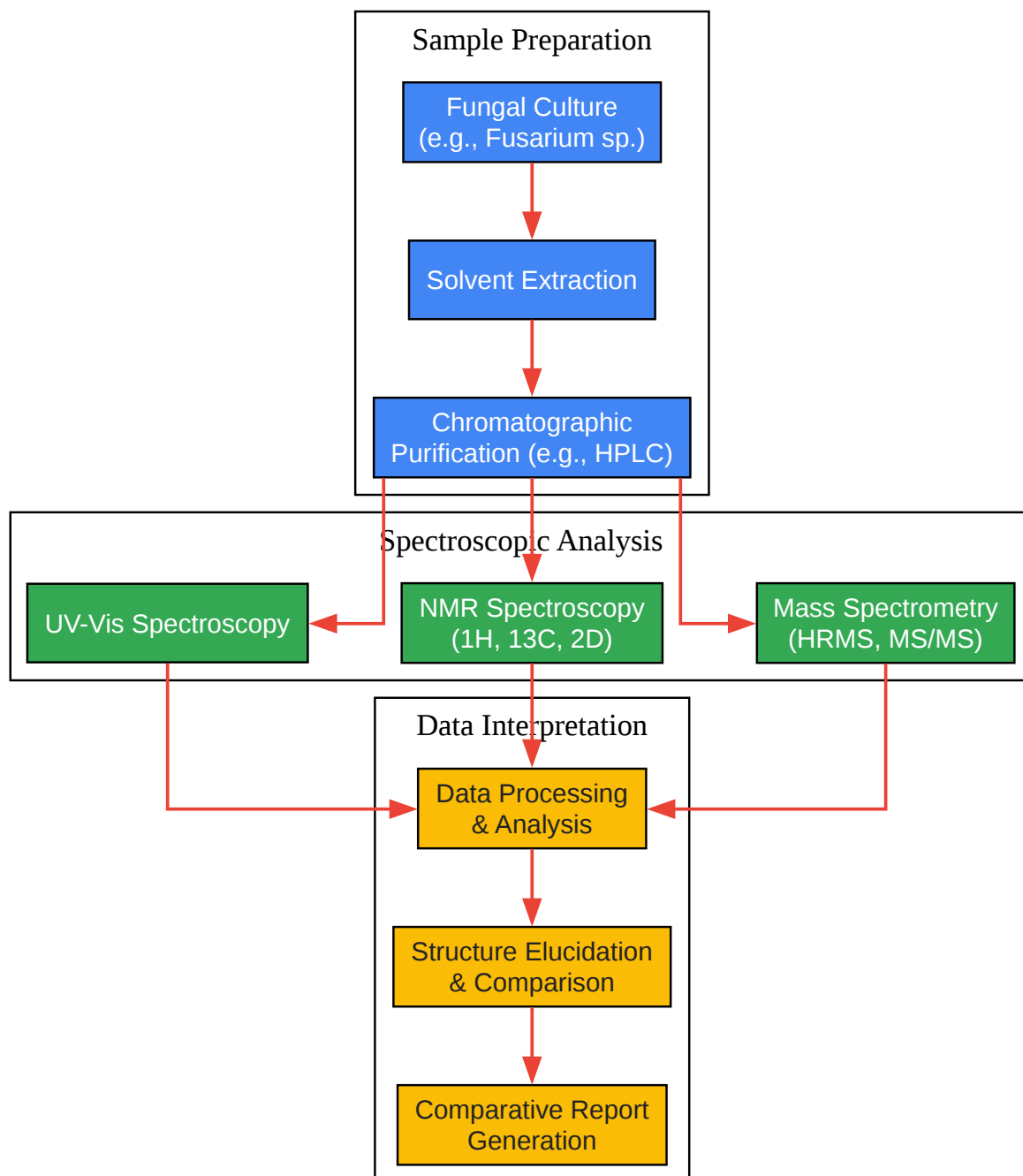
number of scans is typically required. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.[3][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is commonly performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Samples are typically introduced via liquid chromatography (LC) to separate the components of a mixture before they enter the mass spectrometer. For ESI in positive ion mode, a spray voltage of around 3.2 kV and an ion source temperature of 350 °C are common starting points.[6] The mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compounds of interest. Fragmentation data (MS/MS) can be obtained by subjecting the parent ion to collision-induced dissociation (CID) to aid in structural elucidation.[5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of **aurofusarin** and its derivatives.



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Caption: Workflow for Spectroscopic Comparison.

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